Cas no 2137083-04-4 (tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate
- tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate
- EN300-1164893
- 2137083-04-4
-
- インチ: 1S/C13H17FN2O3/c1-13(2,3)19-12(18)16-11(5-7-17)9-4-6-15-8-10(9)14/h4,6-8,11H,5H2,1-3H3,(H,16,18)/t11-/m0/s1
- InChIKey: CWWHBWXUSSRNIE-NSHDSACASA-N
- ほほえんだ: FC1C=NC=CC=1[C@H](CC=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 268.12232057g/mol
- どういたいしつりょう: 268.12232057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164893-50mg |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 50mg |
$1272.0 | 2023-10-03 | ||
Enamine | EN300-1164893-1000mg |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 1000mg |
$1515.0 | 2023-10-03 | ||
Enamine | EN300-1164893-100mg |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 100mg |
$1332.0 | 2023-10-03 | ||
Enamine | EN300-1164893-500mg |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 500mg |
$1453.0 | 2023-10-03 | ||
Enamine | EN300-1164893-5000mg |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 5000mg |
$4391.0 | 2023-10-03 | ||
Enamine | EN300-1164893-2500mg |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 2500mg |
$2969.0 | 2023-10-03 | ||
Enamine | EN300-1164893-0.05g |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 0.05g |
$1272.0 | 2023-06-08 | ||
Enamine | EN300-1164893-0.1g |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 0.1g |
$1332.0 | 2023-06-08 | ||
Enamine | EN300-1164893-1.0g |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 1g |
$1515.0 | 2023-06-08 | ||
Enamine | EN300-1164893-0.5g |
tert-butyl N-[(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropyl]carbamate |
2137083-04-4 | 0.5g |
$1453.0 | 2023-06-08 |
tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamateに関する追加情報
Comprehensive Guide to tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate (CAS No. 2137083-04-4)
tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate (CAS No. 2137083-04-4) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate-protected amino acid derivatives, which are widely used as intermediates in drug development. Its unique structure, featuring a 3-fluoropyridin-4-yl moiety and a tert-butyl carbamate group, makes it valuable for designing bioactive molecules.
The growing interest in fluorinated pyridine derivatives has positioned this compound as a key building block in medicinal chemistry. Researchers are increasingly exploring its potential in the development of kinase inhibitors and central nervous system (CNS) drugs, addressing current healthcare challenges in neurological disorders and cancer treatment. The presence of both fluorine and pyridine groups enhances the compound's ability to modulate biological activity, making it particularly interesting for structure-activity relationship (SAR) studies.
From a chemical perspective, tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate exhibits several notable characteristics. The fluoropyridine ring contributes to improved metabolic stability and membrane permeability in potential drug candidates, while the carbamate protecting group offers selective deprotection possibilities during multi-step syntheses. These features align with current pharmaceutical industry trends toward targeted drug delivery and precision medicine approaches.
The synthesis of CAS 2137083-04-4 typically involves multi-step organic transformations, starting from commercially available 3-fluoropyridine-4-carbaldehyde. Modern synthetic protocols emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's commitment to sustainable practices. Recent advances in flow chemistry and catalytic asymmetric synthesis have further improved the efficiency of producing this valuable intermediate.
Analytical characterization of tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline powder with defined melting characteristics. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure stability for extended periods, which is crucial for research applications.
In the pharmaceutical landscape, this compound has gained attention for its potential in developing next-generation therapeutics. The fluoropyridine scaffold is particularly relevant in addressing current challenges in drug-resistant infections and neurodegenerative diseases. Its structural features allow for precise modifications that can enhance blood-brain barrier penetration - a critical factor in CNS drug development.
The market for specialty chemical intermediates like tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate has seen steady growth, driven by increasing R&D investments in small molecule therapeutics. Pharmaceutical companies and contract research organizations are actively seeking high-quality building blocks to accelerate their drug discovery pipelines. This demand has led to improvements in custom synthesis services and scale-up capabilities for such specialized compounds.
Quality control standards for CAS 2137083-04-4 have become increasingly stringent, with most suppliers providing comprehensive certificates of analysis and stability data. The compound's applications extend beyond pharmaceuticals, finding use in agrochemical research and material science, particularly in the development of functionalized polymers with specific electronic properties.
Recent scientific literature highlights innovative applications of tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate in proteolysis targeting chimera (PROTAC) development and covalent inhibitor design. These cutting-edge therapeutic modalities represent some of the most exciting advances in modern drug discovery, further elevating the importance of well-characterized building blocks like this compound.
For researchers working with fluorinated heterocycles, proper handling procedures should be followed, including the use of appropriate personal protective equipment and engineering controls. While not classified as hazardous under standard regulations, good laboratory practices should always be observed when handling any chemical substance.
The future outlook for tert-butyl N-(1S)-1-(3-fluoropyridin-4-yl)-3-oxopropylcarbamate remains positive, with anticipated growth in its applications across multiple therapeutic areas. As the pharmaceutical industry continues to explore targeted protein degradation and other novel modalities, the demand for specialized intermediates with precise stereochemistry and functional group arrays is expected to increase significantly.
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